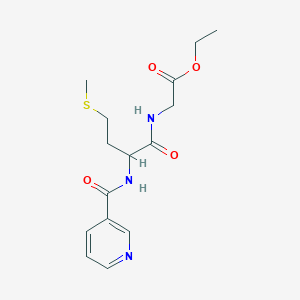![molecular formula C23H19N3O5 B4995383 N-[2-(2-furoylamino)benzoyl]tryptophan](/img/structure/B4995383.png)
N-[2-(2-furoylamino)benzoyl]tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-furoylamino)benzoyl]tryptophan, also known as FBT or FBT-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBT is a tryptophan derivative that contains a furoyl group and a benzoyl group, which give it unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of N-[2-(2-furoylamino)benzoyl]tryptophan is not fully understood, but it is thought to involve the activation of the p53 pathway, which is a key pathway involved in the regulation of cell growth and apoptosis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and the downregulation of anti-apoptotic proteins. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may be due to its ability to activate the Nrf2 pathway and reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in the brain, and the regulation of cell growth and apoptosis through the activation of the p53 pathway. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment option for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(2-furoylamino)benzoyl]tryptophan in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential treatment option for various types of cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may be useful in studying various inflammatory conditions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-furoylamino)benzoyl]tryptophan, including further studies on its mechanism of action, its potential therapeutic applications in cancer and neurodegenerative diseases, and its use as a treatment option for various inflammatory conditions. Additionally, future studies may focus on optimizing the synthesis method of this compound to improve its yield and purity, as well as developing new formulations of this compound to improve its solubility and bioavailability.
Synthesemethoden
N-[2-(2-furoylamino)benzoyl]tryptophan can be synthesized through a multi-step process involving the reaction of 2-furoyl chloride with 2-aminobenzoic acid, followed by the reaction of the resulting product with tryptophan. The final product is purified through chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furoylamino)benzoyl]tryptophan has been shown to have potential therapeutic applications in various scientific research fields. One of the main areas of interest is in cancer research, where this compound has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to reduce oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment option for various inflammatory conditions.
Eigenschaften
IUPAC Name |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c27-21(16-7-2-4-9-18(16)25-22(28)20-10-5-11-31-20)26-19(23(29)30)12-14-13-24-17-8-3-1-6-15(14)17/h1-11,13,19,24H,12H2,(H,25,28)(H,26,27)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRJVCXOGRYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4995334.png)


![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4995363.png)
![4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4995367.png)

![dimethyl 3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4995374.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995382.png)


